1-(4,6-Dimethyl-2-pyrimidyl)piperazin

Übersicht

Beschreibung

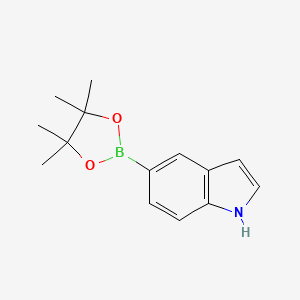

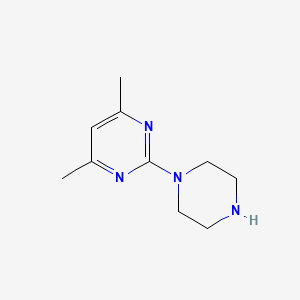

1-(4,6-Dimethyl-2-pyrimidyl)piperazine is a piperazine-based derivative . It has a molecular formula of C10H16N4 and an average mass of 192.261 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis

The molecular structure of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine consists of a piperazine ring with a 4,6-dimethyl-2-pyrimidyl group attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis

1-(4,6-Dimethyl-2-pyrimidyl)piperazine has a molecular formula of C10H16N4 and an average mass of 192.261 Da .Wissenschaftliche Forschungsanwendungen

Herstellung von SnS-Nanoplättchen

Diese Verbindung wurde als Vorläufer für die Herstellung von SnS-Nanoplättchen verwendet, die als Anodenmaterial für Lithium-Ionen-Batterien eingesetzt werden . Der Prozess beinhaltet die Thermolyse der Verbindung in Oleylamin, um SnS-Nanoplättchen zu erzeugen .

Synthese von Piperazinderivaten

Die Verbindung spielt eine entscheidende Rolle bei der Synthese von Piperazinderivaten . Zum Beispiel wurde sie bei der Aza-Michael-Addition zwischen Diamin und dem in situ erzeugten Sulfoniumsalz verwendet .

3. Derivatisierungsreagenz für Carboxylgruppen an Peptiden Die Verbindung kann als Derivatisierungsreagenz für die Carboxylgruppen an Peptiden verwendet werden . Dies ist besonders nützlich bei der spektrophotometrischen Analyse von Phosphopeptiden .

Kohlendioxidabsorption

Piperazinbasierte Derivate, wie diese Verbindung, reagieren leicht mit Kohlendioxid . Dies erhöht die Geschwindigkeit der gesamten CO2-Absorption unter Betriebsbedingungen .

Wirkmechanismus

Target of Action

Piperazine derivatives have been known to show a wide range of biological and pharmaceutical activity .

Mode of Action

It is suggested that it may exert its effect by acting on the dopaminergic system in the central nervous system . Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

Pyrimidine derivatives have been known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

It is known that 1-(2-pyrimidyl)piperazine, a piperazine-based derivative, is a metabolite of buspirone .

Result of Action

It is suggested that it may exert its effect by acting on the dopaminergic system in the central nervous system .

Action Environment

It is known that the action of piperazine compounds can be influenced by the host body’s ability to expel the paralyzed parasites .

Vorteile Und Einschränkungen Für Laborexperimente

1-(4,6-Dimethyl-2-pyrimidyl)piperazine has a number of advantages and limitations for laboratory experiments. One of the main advantages of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine is its versatility, as it can be used in a variety of experiments and research projects. Additionally, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine is relatively easy to synthesize and is available in a variety of forms, making it a convenient tool for laboratory experiments. One of the main limitations of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine is its toxicity, as it can be toxic to humans and animals if ingested or inhaled. Additionally, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine can be corrosive to metals and can react with other compounds, making it difficult to work with in some experiments.

Zukünftige Richtungen

1-(4,6-Dimethyl-2-pyrimidyl)piperazine has a variety of potential future applications and directions. One potential future direction is the development of new drugs and treatments based on 1-(4,6-Dimethyl-2-pyrimidyl)piperazine. Additionally, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine could be used to develop new reagents and catalysts for organic synthesis. 1-(4,6-Dimethyl-2-pyrimidyl)piperazine could also be used to develop new chelating agents for biochemical and physiological studies. Finally, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine could be used to develop new methods for the synthesis of other compounds.

Synthesemethoden

1-(4,6-Dimethyl-2-pyrimidyl)piperazine can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyrimidinol and piperazine, the reaction of 4,6-dimethyl-1,3-dioxane-2-one and piperazine, and the reaction of 4,6-dimethyl-2-pyrimidine and piperazine. The reaction of 4,6-dimethyl-2-pyrimidinol and piperazine is the most commonly used method for synthesizing 1-(4,6-Dimethyl-2-pyrimidyl)piperazine, and yields a product with a purity of more than 95%.

Safety and Hazards

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-9(2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTXFTSBONWMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374429 | |

| Record name | 1-(4,6-Dimethyl-2-pyrimidyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22746-09-4 | |

| Record name | 1-(4,6-Dimethyl-2-pyrimidyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22746-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.